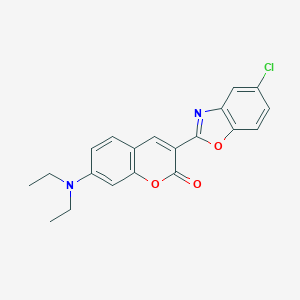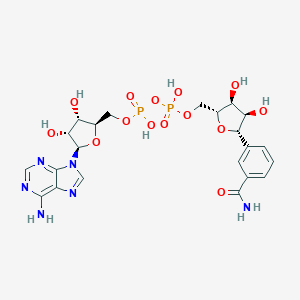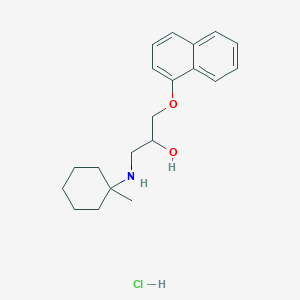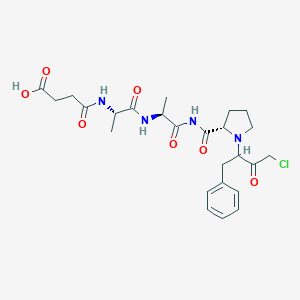
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone (also known as Z-APF-CMK) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a protease inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
Z-APF-CMK inhibits proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from breaking down proteins and can lead to the accumulation of specific protein substrates. This mechanism of action has been used to study the role of proteases in various biological systems, including inflammation, cancer, and neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Z-APF-CMK has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, it has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a critical role in inflammation and immune responses, and Z-APF-CMK has been shown to inhibit the activation of NF-κB in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Z-APF-CMK has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for certain proteases, allowing for the selective inhibition of specific enzymes. However, there are also limitations to the use of Z-APF-CMK. It can be expensive to synthesize and is not always commercially available. Additionally, its irreversible binding to proteases can make it difficult to study the dynamic regulation of protease activity in biological systems.
Direcciones Futuras
There are several future directions for research on Z-APF-CMK. One area of interest is the potential use of this compound as a therapeutic agent. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammation. Additionally, there is ongoing research on the development of new protease inhibitors that can target specific enzymes with greater specificity and potency. Finally, there is a need for further research on the physiological effects of Z-APF-CMK in various biological systems, including its role in the regulation of protease activity and inflammation.
Conclusion
In conclusion, Z-APF-CMK is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, ongoing research is focused on the development of new protease inhibitors and the exploration of its physiological effects in various biological systems.
Métodos De Síntesis
Z-APF-CMK is a synthetic compound that is typically prepared using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Z-APF-CMK has been used in a wide range of scientific research applications. One of its primary uses is as a protease inhibitor. Proteases are enzymes that break down proteins, and they play a critical role in many biological processes. By inhibiting proteases, Z-APF-CMK can be used to study the role of proteases in various biological systems.
Propiedades
Número CAS |
156616-24-9 |
|---|---|
Nombre del producto |
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone |
Fórmula molecular |
C25H33ClN4O7 |
Peso molecular |
537 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-chloro-3-oxo-1-phenylbutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33ClN4O7/c1-15(27-21(32)10-11-22(33)34)23(35)28-16(2)24(36)29-25(37)18-9-6-12-30(18)19(20(31)14-26)13-17-7-4-3-5-8-17/h3-5,7-8,15-16,18-19H,6,9-14H2,1-2H3,(H,27,32)(H,28,35)(H,33,34)(H,29,36,37)/t15-,16-,18-,19?/m0/s1 |
Clave InChI |
LLZHCFIJOPMUTQ-KUORQNNRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@@H]1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
Sinónimos |
AAPFcmk succinyl-AAPF-chloromethylketone succinyl-AAPF-CMK succinyl-Ala-Ala-Pro-Phe-chloromethylketone succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



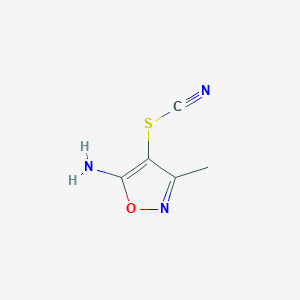
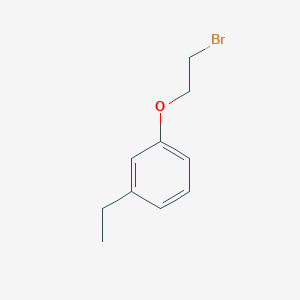
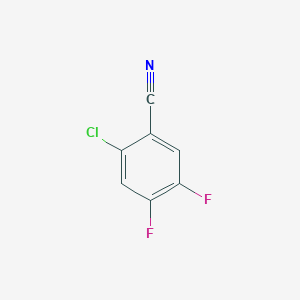
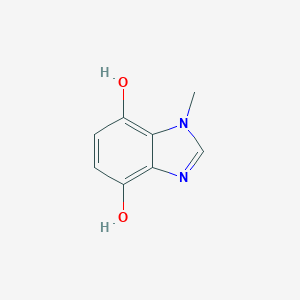
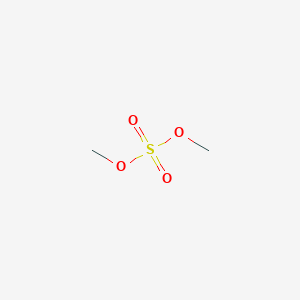
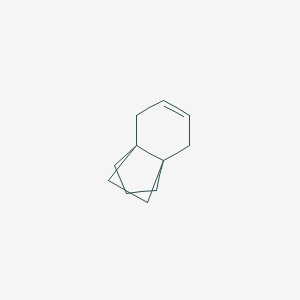

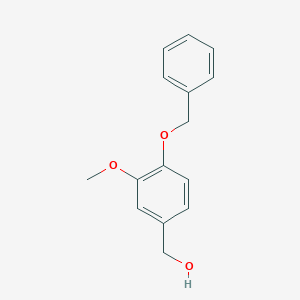
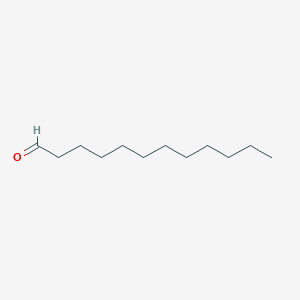
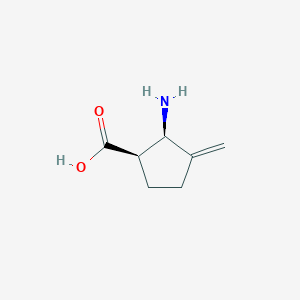
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
